molecular formula C15H19BrN2 B8724780 6-Bromo-1-cyclohexyl-3-ethyl-1H-indazole CAS No. 199172-08-2

6-Bromo-1-cyclohexyl-3-ethyl-1H-indazole

Cat. No. B8724780
Key on ui cas rn: 199172-08-2
M. Wt: 307.23 g/mol
InChI Key: NPZPQOOJVQIHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06011159

Procedure details

To 6-bromo-1-cyclohexyl-3-ethyl-1H-indazole hydrobromide (0.890 g, 2.30 mmol) was added 1N aqueous sodium hydroxide (20 mL) and toluene (20 mL). The biphasic mixture was stirred for one hour and the layers separated. The aqueous layer was reextracted with toluene (10 mL), and the organic extracts were combined, dried over magnesium sulfate, and concentrated to provide 6-bromo-1-cyclohexyl-3ethyl-1H-indazole (0.660 g, 94% yield). 1H NMR (400 MHz, CDCl3) δ 1.35 (t, 3, J=7.7), 1.39-2.06 (m, 10), 2.95 (q, 2, J=7.7), 4.21-4.28 (m, 1), 7.15 (d, 1, J=8.5), 7.51 (d, 1, J=8.5), 7.56 (s, 1). 13C NMR (100 MHz, CDCl3) δ 13.95, 20.50, 25.35, 25.84, 32.44, 58.15, 112.01, 120.10, 121.37, 121.65, 122.82, 140.37, 146.60. IR 2934, 2855, 1606, 1502, 1451, 1048, 951, 834 cm1. Analysis calculated for C15H19BrN2 : C, 58.64; H, 6.23; N, 9.12. Found: C, 58.82; H, 6.20; N, 9.01.
Name
6-bromo-1-cyclohexyl-3-ethyl-1H-indazole hydrobromide
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.[Br:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([CH2:18][CH3:19])=[N:8][N:9]2[CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)=[CH:5][CH:4]=1.[OH-].[Na+]>C1(C)C=CC=CC=1>[Br:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([CH2:18][CH3:19])=[N:8][N:9]2[CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)=[CH:5][CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
6-bromo-1-cyclohexyl-3-ethyl-1H-indazole hydrobromide
Quantity
0.89 g
Type
reactant
Smiles
Br.BrC1=CC=C2C(=NN(C2=C1)C1CCCCC1)CC
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The biphasic mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C2C(=NN(C2=C1)C1CCCCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.